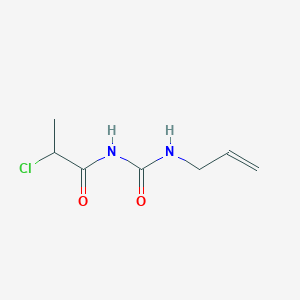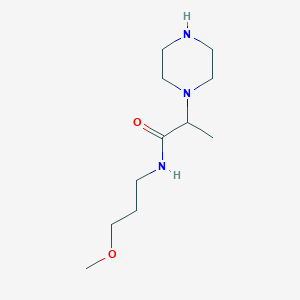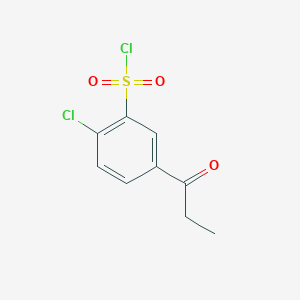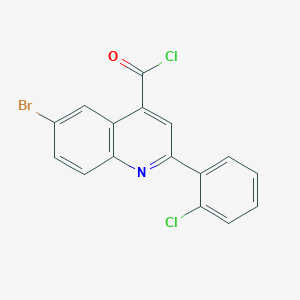
6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
Overview
Description
“6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8BrCl2NO and a molecular weight of 381.06 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” consists of a quinoline core with a bromine atom at the 6th position, a carbonyl chloride group at the 4th position, and a chlorophenyl group at the 2nd position .
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding their interactions, and determining their localization in cells .
Organic Synthesis
As a building block in organic synthesis, this chemical serves as a precursor for various complex molecules. Its reactivity with different organic substrates allows for the creation of diverse chemical compounds used in medicinal chemistry and material science .
Medicinal Chemistry
In medicinal chemistry, it’s applied in the design, chemical synthesis, and development of pharmaceutical agents. This compound can be used to synthesize molecules with potential therapeutic properties, such as anticancer or anti-inflammatory drugs .
Material Science
This compound finds applications in material science for the development of novel materials with specific properties. It can be used to synthesize organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and solar cells .
Analytical Chemistry
In analytical chemistry, it’s used as a standard or reagent for the calibration of instruments and the validation of analytical methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Biochemical Research
It’s employed in biochemical research to study biochemical processes and pathways. Researchers can use this compound to investigate enzyme-catalyzed reactions and to understand the interaction between small molecules and biological targets .
Chemical Biology
In chemical biology, this compound is used to explore the chemical processes within and relating to living organisms. It can be a tool to probe biological systems, helping to identify new drug targets and understand disease pathology .
Environmental Chemistry
Lastly, it’s used in environmental chemistry to study the impact of chemicals on the environment. This compound can be part of research into the degradation of pollutants and the development of green chemistry solutions .
Safety And Hazards
properties
IUPAC Name |
6-bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO/c17-9-5-6-14-11(7-9)12(16(19)21)8-15(20-14)10-3-1-2-4-13(10)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEQRLRNODGVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



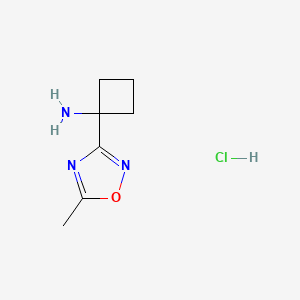

![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)
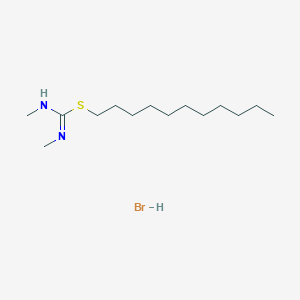

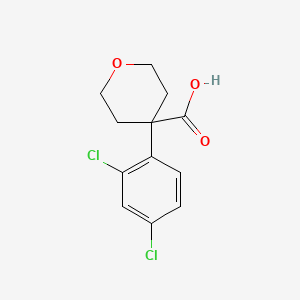
![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
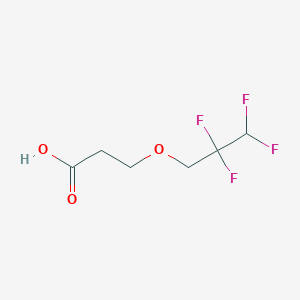
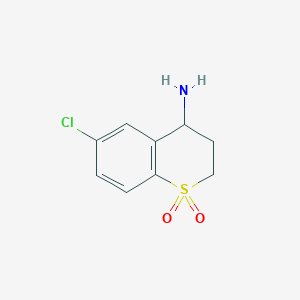

![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)
